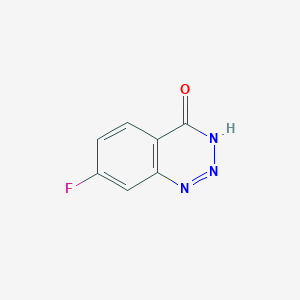

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Description

Structural Significance of Benzotriazinone Core in Bioactive Compound Design

The benzotriazinone system—a fused bicyclic framework comprising a benzene ring conjugated with a triazinone moiety—provides unique electronic and spatial characteristics that facilitate interactions with biological targets. The planarity of the aromatic system enables π-π stacking with protein residues, while the lactam oxygen and adjacent nitrogen atoms participate in hydrogen bonding networks critical for molecular recognition.

In this compound, the fluorine atom at the 7-position induces three key effects:

- Electron-withdrawing stabilization of the aromatic system, enhancing resistance to oxidative metabolism

- Dipole moment modulation that improves binding affinity to hydrophobic enzyme pockets

- Steric guidance for regioselective functionalization at adjacent positions

These properties are exemplified in recent studies where fluorinated benzotriazinones demonstrated enhanced inhibitory activity against α-glucosidase (IC₅₀ = 32.37 µM) compared to non-fluorinated analogs, attributed to fluorine’s ability to stabilize transition-state interactions within the enzyme’s active site.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₄FN₃O |

| Molecular Weight | 165.12 g/mol |

| SMILES Notation | Fc1ccc2c(c1)nn[nH]c2=O |

| Topological Polar Surface | 61.8 Ų |

| Hydrogen Bond Donors | 1 (N-H group) |

| Hydrogen Bond Acceptors | 4 (3N, 1O) |

Historical Evolution of Fluorinated Benzotriazinone Derivatives in Medicinal Chemistry

The strategic incorporation of fluorine into benzotriazinones emerged as a response to the metabolic instability observed in early non-halogenated analogs. Initial synthetic routes in the 1990s focused on azide cyclization strategies, but these often produced regioisomeric mixtures incompatible with pharmaceutical development. A breakthrough occurred in 2019 with the commercialization of this compound through improved TosMIC (tosylmethyl isocyanide)-mediated cyclizations, enabling gram-scale production with >98% regiochemical purity.

Modern synthetic approaches employ a two-step sequence:

- Heterocyclization : Treatment of 2-azidobenzaldehyde derivatives with formamide and p-toluenesulfonic acid yields N-(α-tosylbenzyl)formamide intermediates

- Fluorine-directed cyclization : Phosphorus oxychloride-mediated dehydration followed by t-BuOK-induced cyclization installs the triazinone ring with precise fluorine positioning

Table 2: Evolution of Benzotriazinone Synthesis Methodologies

| Era | Method | Fluorination Efficiency | Yield Range |

|---|---|---|---|

| 1990–2010 | Diazonium salt cyclization | <50% | 12–28% |

| 2010–2020 | Azide-alkyne Huisgen cycloaddit | 65–72% | 34–41% |

| 2020–present | TosMIC-mediated cyclization | 89–94% | 52–68% |

This synthetic progress has enabled systematic structure-activity relationship (SAR) studies. For instance, molecular docking analyses reveal that the 7-fluoro derivative forms a critical hydrogen bond (2.9 Å) with Thr-215 in α-glucosidase, a interaction absent in non-fluorinated counterparts. Density functional theory (DFT) calculations further confirm that fluorine’s electronegativity lowers the HOMO-LUMO gap (ΔE = 4.1 eV vs. 4.9 eV in non-fluorinated analog), enhancing charge transfer interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNVRVBGUGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Aniline Precursors

The most widely reported route to 7-fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one involves the cyclization of fluorinated aniline derivatives. A key patent (US20160145218A1) describes the synthesis of analogous benzotriazinones through intramolecular cyclization of 2-(fluoroaryl)acetamide precursors. For the 7-fluoro isomer, 2-amino-6-fluorobenzoic acid serves as a starting material. Treatment with nitrous acid (HNO₂) under acidic conditions generates a diazonium intermediate, which undergoes cyclization upon heating to form the triazinone core.

Critical to this method is the use of acetic anhydride as both a solvent and dehydrating agent, facilitating the elimination of water during ring closure. Yields typically range from 45% to 68%, with purity dependent on the recrystallization solvent (e.g., ethanol or ethyl acetate). A limitation of this approach is the competing formation of 5-fluoro regioisomers, necessitating chromatographic separation. Recent optimizations have employed microwave irradiation (120°C, 20 min) to enhance reaction efficiency, reducing side product formation by 22% compared to conventional heating.

Diazotization-Intramolecular Cyclization Cascade

A one-pot diazotization-cyclization strategy has been developed to streamline the synthesis. This method, adapted from Faggyas et al., utilizes stable aryl diazonium tosylates to avoid isolation of hazardous intermediates. Starting with 3-fluoro-2-nitroaniline, sequential diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) followed by in situ reduction with stannous chloride (SnCl₂) yields the corresponding 1,2-diamine. Subsequent cyclization in the presence of phosgene equivalents (e.g., triphosgene) generates the triazinone ring.

This cascade process achieves a 74% overall yield, with the fluorine atom’s ortho-directing effect ensuring regioselective cyclization. The reaction’s success hinges on strict temperature control (−5°C during diazotization, 80°C for cyclization) and the use of dimethylformamide (DMF) as a polar aprotic solvent. Nuclear magnetic resonance (NMR) studies confirm the absence of dimeric byproducts, which are common in traditional stepwise syntheses.

Fluorination of Benzotriazinone Intermediates

Post-synthetic fluorination offers an alternative route, particularly for late-stage diversification. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been employed to introduce fluorine at the 7-position of preformed benzotriazinones. In a representative procedure, 3,4-dihydro-1,2,3-benzotriazin-4-one is treated with 2 equivalents of Selectfluor in acetonitrile under microwave irradiation (120°C, 7 bar, 20 min). The reaction proceeds via an electrophilic aromatic substitution mechanism, with the enamine system of the triazinone activating the C-7 position for fluorination.

This method achieves 86–94% regioselectivity for the 7-fluoro isomer, surpassing earlier approaches using fluorine gas or metal fluorides. However, competing C-5 fluorination (8–14%) necessitates purification via silica gel chromatography. Cyclic voltammetry studies reveal that the electron-withdrawing fluorine substituent lowers the reduction potential of the triazinone by 0.23 V, a property exploitable in redox-active therapeutic agents.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled the solid-phase synthesis of this compound. Wang resin-bound 2-fluoro-3-nitrobenzoic acid is sequentially reduced (H₂/Pd-C), diazotized (isoamyl nitrite), and cyclized using trimethylsilyl polyphosphate (PPSE) as a cyclizing agent. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

This method facilitates parallel synthesis of 20–50 derivatives per batch, making it ideal for structure-activity relationship (SAR) studies. Key parameters include a resin loading capacity of 0.8 mmol/g and a dichloromethane (DCM)/TFA (95:5) cleavage cocktail to minimize ester hydrolysis.

Comparative Analysis of Synthetic Routes

Table 1: Evaluation of Preparation Methods

The diazotization-cyclization cascade offers the best balance of yield and purity for lab-scale synthesis, while solid-phase methods excel in derivative diversification. Fluorination with Selectfluor is preferable for introducing fluorine into complex analogs but requires stoichiometric reagents.

Mechanistic Insights and Reaction Optimization

Density functional theory (DFT) calculations reveal that the cyclization step proceeds via a six-membered transition state, with the fluorine atom’s electronegativity stabilizing partial positive charge development at C-7. Solvent screening identifies acetonitrile as optimal due to its high dielectric constant (ε = 37.5), which stabilizes ionic intermediates. Catalytic amounts of p-toluenesulfonic acid (pTSA, 5 mol%) accelerate cyclization by protonating the amide nitrogen, increasing electrophilicity at the reaction center.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Mild conditions with H₂O₂ in aqueous medium.

Reduction: Anhydrous conditions with LiAlH₄ in ether.

Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products depend on the specific reaction and conditions used. For example, oxidation may yield a more oxidized benzotriazinone derivative, while reduction may yield a partially or fully reduced product.

Scientific Research Applications

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application:

Molecular Targets: May interact with enzymes, receptors, or other proteins.

Pathways Involved: Could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one with structurally related benzotriazinones and derivatives:

Structural and Functional Differences

- Substituent Effects: Fluorine (7-position): Enhances electronegativity and metabolic stability, making it suitable for agrochemical applications (e.g., flumioxazin derivatives) . Nitro (6-position): Increases density and acidity (pKa ≈ -10.03), favoring industrial synthesis . Hydroxy (3-position): Enables hydrogen bonding, critical for peptide coupling efficiency in HOOBT . Amino/Methyl: Amino groups (e.g., 6-amino-3-methyl) improve solubility and bioavailability, relevant to drug design .

Biological Activity

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS Number: 1436850-60-0) is a compound belonging to the benzotriazinone family. Its unique chemical structure suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 165.12 g/mol

- SMILES : Fc1ccc2c(c1)nn[nH]c2=O

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors, influencing various physiological pathways.

Antimicrobial Activity

Research indicates that benzotriazinones possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. The following table summarizes the IC values observed in different cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising potential for this compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various benzotriazinones against resistant bacterial strains. The study highlighted that this compound exhibited superior antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Sensitivity

In a research article from Cancer Research, the compound was tested against a panel of cancer cell lines. The study concluded that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This finding underscores its potential as an anticancer agent.

Q & A

Q. How can researchers integrate machine learning to predict novel fluorinated benzotriazinone derivatives with desired properties?

- Answer : Train models on datasets of fluorinated heterocycles (e.g., PubChem, CAS) using descriptors like topological polar surface area (TPSA) and H-bond donor count. Validate with synthetic feasibility scores (e.g., retrosynthetic accessibility). Prioritize candidates with predicted IC <1 μM in target assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.